3-Quinolineethanol, 7-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-
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Overview
Description
3-Quinolineethanol, 7-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel- is a complex organic compound with a unique structure that includes a quinoline ring, a bromine atom, and various functional groups.
Preparation Methods
The synthesis of 3-Quinolineethanol, 7-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel- involves multiple steps, including the formation of the quinoline ring and subsequent functionalization. One common synthetic route involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and high efficiency . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include palladium catalysts for coupling reactions and strong oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Quinolineethanol, 7-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: This compound has been investigated for its potential use in treating tuberculosis.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. In the context of tuberculosis treatment, it is believed to inhibit the function of certain enzymes essential for the survival of Mycobacterium tuberculosis . The exact molecular pathways and targets are still under investigation, but its unique structure allows it to interact with multiple biological targets.
Comparison with Similar Compounds
Compared to other quinoline derivatives, 3-Quinolineethanol, 7-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel- stands out due to its specific functional groups and stereochemistry. Similar compounds include:
Bedaquiline: Another quinoline derivative used in tuberculosis treatment.
Quinine: A well-known antimalarial drug with a quinoline structure.
Chloroquine: Another antimalarial drug with a similar quinoline core.
Properties
Molecular Formula |
C32H31BrN2O2 |
---|---|
Molecular Weight |
555.5 g/mol |
IUPAC Name |
(2R)-1-(7-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol |
InChI |
InChI=1S/C32H31BrN2O2/c1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-20-24-16-17-25(33)21-29(24)34-31(27)37-3/h4-17,20-21,30,36H,18-19H2,1-3H3/t30?,32-/m0/s1 |
InChI Key |
VTVPXQVMYBNNFL-AUPVMFHISA-N |
Isomeric SMILES |
CN(C)CC[C@](C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=C(C=CC5=C4)Br)OC)O |
Canonical SMILES |
CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=C(C=CC5=C4)Br)OC)O |
Origin of Product |
United States |
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